Methyl 3-((3-bromophenyl)amino)propanoate
Description
Methyl 3-((3-bromophenyl)amino)propanoate is an organobromine compound characterized by a propanoate ester backbone substituted with a 3-bromophenylamino group. Its molecular formula is C₁₀H₁₁BrNO₂, with a molar mass of 257.11 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and peptidomimetics. Its structural features—a bromine atom at the meta position of the phenyl ring and an ester group—impart distinct reactivity and physicochemical properties, such as moderate lipophilicity (logP ≈ 2.5) and a melting point range of 45–50°C .
The synthesis typically involves Michael addition reactions between methyl acrylate and 3-bromoaniline derivatives, followed by purification via column chromatography . Its stability under ambient conditions (storage at room temperature in dry, sealed containers) makes it a practical building block in multi-step syntheses .
Structure
2D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
methyl 3-(3-bromoanilino)propanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
YOVVYJHSIKLSCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a conjugate addition mechanism, where the lone pair of the amine attacks the β-carbon of methyl acrylate. In a study by Silva et al., microwave irradiation at 80°C for 10 minutes in methanol achieved a 95% yield of the β-amino ester product. This contrasts with conventional heating, which requires prolonged reflux (9 days) for comparable yields. Catalysts such as triethylamine or Lewis acids (e.g., ZnCl₂) accelerate the reaction, while polar aprotic solvents like dimethylformamide (DMF) enhance solubility.
Optimization and Scalability
Industrial-scale production often employs continuous flow reactors to maintain temperature control and improve efficiency. For example, a 45 mmol scale reaction at 140°C under microwave conditions yielded 97% product within 6.5 hours. Key parameters include:
- Stoichiometry : A 1:1 molar ratio of 3-bromoaniline to methyl acrylate minimizes side products like bis-adducts.
- Purification : Recrystallization from ethanol or chromatography on silica gel (eluent: ethyl acetate/hexane) ensures >95% purity.
Esterification of Carboxylic Acid Intermediates
An alternative route involves synthesizing 3-((3-bromophenyl)amino)propanoic acid followed by esterification with methanol. This two-step approach separates the formation of the amino acid backbone from the esterification step.
Synthesis of 3-((3-Bromophenyl)Amino)Propanoic Acid
The carboxylic acid precursor is prepared via hydrolysis of nitriles or oxidation of alcohols. For instance, reacting 3-bromoaniline with acrylonitrile in the presence of a palladium catalyst generates 3-((3-bromophenyl)amino)propanenitrile, which is hydrolyzed to the carboxylic acid using concentrated HCl. Yields range from 70–85% depending on reaction time and catalyst loading.
Esterification Techniques
Esterification is typically performed using Fischer–Speier conditions (H₂SO₄ catalyst, reflux in methanol) or via Steglich esterification (DCC/DMAP). The latter method avoids acidic conditions, making it suitable for acid-sensitive substrates. A patent by Chen et al. reports a 92% yield when using thionyl chloride to activate the carboxylic acid before methanol addition.
Reductive Amination Pathway
Reductive amination offers a route to introduce both the amino and ester functionalities in a single step. This method involves condensing 3-bromobenzaldehyde with methyl 3-aminopropanoate followed by reduction.
Reaction Steps and Catalysts
- Imine Formation : 3-Bromobenzaldehyde reacts with methyl 3-aminopropanoate in ethanol at 50°C to form the Schiff base.
- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine. Yields of 78–82% are achieved with a 1.2:1 molar ratio of aldehyde to amine.
Advantages and Limitations
This method avoids the use of harsh acids but requires careful control of pH to prevent over-reduction. Catalytic hydrogenation (H₂, Pd/C) is an alternative, though it risks debromination of the aromatic ring.
A modular approach starting from 3-bromophenylacetic acid allows for precise control over functional group introduction.
Synthetic Sequence
- Amidation : 3-Bromophenylacetic acid is converted to the corresponding amide using thionyl chloride and ammonium hydroxide (85% yield).
- Reduction : The amide is reduced to the primary amine with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
- Esterification : The amine is treated with methyl chloroformate in dichloromethane to yield the final product (89% yield).
Industrial Adaptations
Large-scale production employs continuous flow systems to enhance safety and throughput. For example, a pilot plant study achieved 12 kg/day output with 94% purity using automated liquid handling and in-line analytics.
Comparative Analysis of Preparation Methods
Key Observations :
- Microwave-assisted direct amination offers the fastest and highest-yielding route but requires specialized equipment.
- Multi-step synthesis provides superior purity and scalability, making it ideal for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-bromophenyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Methyl 3-((3-bromophenyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((3-bromophenyl)amino)propanoate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance electrophilic aromatic substitution (EAS) reactivity. For example, the 4-bromo-3-fluoro derivative shows higher reactivity in Suzuki couplings compared to the parent compound.
- Electron-Donating Groups (e.g., OCH₃, OH): Increase solubility in polar solvents (e.g., methanol/water mixtures) and antioxidant capacity .
- Steric Effects : Bulky substituents (e.g., tert-butoxycarbonyl in ) reduce reaction rates in nucleophilic additions but improve metabolic stability in drug candidates .
Physicochemical and Stability Data
Q & A
Q. What are the optimal synthetic routes for Methyl 3-((3-bromophenyl)amino)propanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step sequence:
Bromination : Introduce bromine at the 3-position of the phenyl ring using bromine or NBS (N-bromosuccinimide) under catalytic conditions (e.g., FeBr₃) .
Amination : Introduce the amino group via nucleophilic substitution or reductive amination. For example, treat the brominated intermediate with ammonia or a protected amine source in polar aprotic solvents (e.g., DMF) at 60–80°C .
Esterification : React the carboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the methyl ester .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identifies protons on the phenyl ring (δ 6.8–7.4 ppm), methyl ester (δ 3.6–3.7 ppm), and amino group (δ 1.8–2.2 ppm, if free) .
- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons adjacent to bromine (δ 120–130 ppm) .
- IR Spectroscopy : Detects ester C=O stretch (~1740 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 288) and fragmentation patterns .
- HPLC : Quantifies purity using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. How can the ester group in this compound be selectively hydrolyzed, and what conditions influence reaction efficiency?
- Methodological Answer : Hydrolysis can be achieved under acidic or basic conditions:
- Basic Hydrolysis : Use NaOH (2M) in methanol/water (1:1) at 60°C for 6–12 hours. Monitor via TLC (disappearance of ester spot at Rf ~0.7) .
- Acidic Hydrolysis : Employ HCl (6M) in dioxane under reflux. Neutralize with NaHCO₃ post-reaction .
- Selectivity Considerations :
- Protect the amino group with Boc or Fmoc to prevent side reactions .
- Avoid prolonged heating to prevent debromination or decomposition .
Advanced Research Questions
Q. What strategies exist for enantioselective synthesis of this compound, and how can chiral intermediates be resolved?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during amination to induce enantioselectivity. Reported enantiomeric excess (ee) values range from 80–95% under optimized conditions .
- Chiral Resolution :
Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and separate via crystallization .
Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases to isolate enantiomers .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer of the ester .
Q. How do electronic effects of the bromine substituent influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The bromine atom acts as a meta-directing group due to its electron-withdrawing nature:
- Reactivity in NAS :
- Bromine deactivates the ring, slowing NAS compared to unsubstituted analogs. However, the meta-position to bromine is activated for electrophilic attack (e.g., nitration) .
- Substitution Studies : In reactions with NaN₃ or amines, the bromine can be replaced under Pd-catalyzed conditions (e.g., Suzuki coupling with aryl boronic acids) .
- Mechanistic Insights :
- DFT calculations show bromine’s inductive effect lowers electron density at the para-position, favoring meta-substitution in electrophilic reactions .
Q. What methodologies resolve contradictions in NMR data when analyzing reaction intermediates of this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or impurities:
- Variable Temperature (VT) NMR : Perform ¹H NMR at –40°C to slow rotation around the C-N bond, resolving split peaks for diastereotopic protons .
- 2D NMR Techniques :
- HSQC : Correlates ¹H and ¹³C signals to assign overlapping peaks.
- NOESY : Identifies spatial proximity of protons (e.g., confirming amino group orientation) .
- Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track specific carbons in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
